Thermodynamic stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at room temperature
Thermodynamic stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at Room Temperature
Abstract
(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, a key N-protected amino acid ester, serves as a critical building block in the synthesis of pharmaceuticals and complex organic molecules. Its chemical integrity during storage and handling is paramount to ensure the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of this compound at room temperature. We delve into the intrinsic molecular liabilities, potential degradation pathways, and the strategic implementation of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Detailed, field-proven protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions are presented. Furthermore, this guide outlines the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method, a critical tool for accurately quantifying the parent compound and its degradation products. The insights and methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the long-term stability and quality of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate.
Introduction
Chemical Identity and Properties
(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, also known as Methyl N-(methoxycarbonyl)-L-phenylalaninate, is a derivative of the essential amino acid L-phenylalanine. The presence of a methyl ester at the C-terminus and a methoxycarbonyl protecting group on the amine imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.
| Property | Value | Reference |
| Chemical Name | (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate | [1] |
| Synonyms | Methyl N-(methoxycarbonyl)-L-phenylalaninate, N-Carbomethoxy-L-phenylalanine Methyl Ester | [1][2] |
| CAS Number | 41844-71-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Appearance | White to off-white solid or light yellow oil | |
| Chirality | (S)-enantiomer |
Significance in Pharmaceutical and Chemical Synthesis
N-protected amino acid esters are fundamental intermediates in peptide synthesis and the development of peptidomimetic drugs. The methoxycarbonyl group provides a stable, yet readily cleavable, protecting group for the amine functionality, preventing unwanted side reactions during coupling processes. The methyl ester protects the carboxylic acid, allowing for selective reactions at other sites of a molecule. This compound is particularly valuable in constructing chiral backbones for a variety of therapeutic agents.
The Imperative of Stability Assessment
The chemical stability of any pharmaceutical intermediate or active pharmaceutical ingredient (API) is a critical quality attribute.[3] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties.[4] Regulatory bodies worldwide, through guidelines such as ICH Q1A, mandate rigorous stability testing to establish a re-test period or shelf life and to determine appropriate storage conditions.[5] Forced degradation studies, or stress testing, are an integral part of this process. They are designed to accelerate the formation of degradation products, thereby providing crucial insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can effectively monitor its quality over time.[5][6]
Theoretical Assessment of Intrinsic Stability
An analysis of the molecular structure of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate reveals several functional groups susceptible to degradation under ambient or stress conditions.
-
Methyl Ester: The ester group is the most probable site for hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding carboxylic acid, N-(methoxycarbonyl)-L-phenylalanine, and methanol.[7]
-
Carbamate (Methoxycarbonyl group): While generally more stable than the ester, the carbamate linkage can also undergo hydrolysis under more forcing acidic or basic conditions, leading to the formation of L-phenylalanine methyl ester.
-
α-Carbon (Chiral Center): The proton on the chiral carbon adjacent to the ester carbonyl group can be abstracted under basic conditions. This can lead to epimerization, converting the desired (S)-enantiomer into a racemic mixture of (S) and (R)-enantiomers, which can have drastically different biological activities and safety profiles.[8]
-
Phenyl Ring: The phenyl group is generally stable but can be susceptible to oxidation under specific conditions, although this is less common at room temperature without potent oxidizing agents.
Caption: Potential degradation pathways for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate.
Experimental Design for Stability Assessment
The Principle of Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a sample under conditions more severe than accelerated stability testing.[5] The primary objectives are:
-
To identify likely degradation products that could form during long-term storage.[9]
-
To elucidate degradation pathways and the intrinsic stability of the molecule.[5]
-
To challenge and validate the specificity of an analytical method , ensuring it is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10]
The goal is typically to achieve a modest level of degradation, often in the range of 10-20%, as this provides a sufficient quantity of degradants for detection and characterization without completely destroying the sample.[9]
Designing a Comprehensive Stress Study Protocol
A systematic approach is required to evaluate the stability of the compound under various stress conditions. The workflow involves subjecting the compound to a battery of stressors, followed by analysis using a high-resolution chromatographic technique to separate and quantify the parent compound and any newly formed degradants.
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
Causality Statement: The conditions outlined below are starting points. The duration of stress and the concentration of reagents should be adjusted to achieve the target degradation of 10-20%.[4][9] If no degradation is observed, more strenuous conditions may be applied. Conversely, if degradation is too rapid, conditions should be attenuated.
Materials and Reagents
-
(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate (high purity standard)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)
-
Phosphate or acetate buffers for pH control
Protocol 1: Hydrolytic Degradation
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., ACN or MeOH).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (e.g., 5, 15, 30, 60 minutes). Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of deionized water. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
Protocol 2: Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours) and analyze directly by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours. After cooling, dissolve a known weight of the sample in solvent for analysis.
-
Solution State: Incubate a sealed vial of the stock solution (prepared as in 4.2.1) in an oven at 80°C. Withdraw aliquots at timed intervals for analysis.
Protocol 4: Photostability Testing
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples by HPLC.
Development of a Stability-Indicating Analytical Method
The Core Requirement: Specificity
The analytical method must be able to separate the parent peak from all process-related impurities and degradation products.[10] This is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Protocol: RP-HPLC Method Development
-
Rationale: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase containing an organic modifier like acetonitrile or methanol. By creating a gradient (i.e., increasing the percentage of the organic modifier over time), compounds with varying polarities can be effectively separated.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier improves peak shape for acidic and basic analytes and controls ionization.[11] |
| Mobile Phase B | Acetonitrile (ACN) | A common strong solvent with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is used initially to elute all potential degradants. It can be optimized later for speed and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility. |
| Detection | UV Photodiode Array (PDA) at 210 nm & 254 nm | 210 nm detects the peptide/amide backbone; 254 nm is sensitive to the phenyl ring. A PDA detector is crucial for peak purity assessment.[12] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Method Validation
Once developed, the method's specificity must be confirmed by analyzing the stressed samples. The chromatograms should show baseline resolution between the parent peak and all degradation product peaks. Further validation according to ICH Q2(R2) would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Data Analysis and Interpretation
Quantifying Degradation and Establishing Mass Balance
For each stress condition, the percentage of degradation is calculated using the peak areas from the HPLC chromatograms:
% Degradation = [ (Initial Area - Stressed Area) / Initial Area ] * 100
Mass balance is a critical parameter that confirms that all degradation products have been accounted for. It is calculated as:
% Mass Balance = [ (Area of Parent) + (Sum of Areas of Degradants) ] / (Area of Initial Parent) * 100
A mass balance between 95-105% is generally considered acceptable and indicates the method is stability-indicating.[4]
Peak Purity Analysis
A Photodiode Array (PDA) detector acquires UV spectra across the entire peak. Peak purity software compares these spectra. If the spectra are consistent, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity, and the analytical method must be further optimized.
Structural Elucidation of Degradation Products
While HPLC-UV can separate and quantify degradants, it does not identify them. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique.[3] By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas and structures can be proposed based on the expected degradation pathways.
Summary and Recommendations for Storage and Handling
Based on the known chemical liabilities of N-protected amino acid esters, (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is expected to be most susceptible to hydrolysis, particularly under basic conditions. Racemization is also a significant risk in the presence of a base. The compound is likely to exhibit good stability at room temperature in a solid, crystalline form when protected from moisture and light.
Recommended Storage Conditions:
-
Temperature: Room temperature (20-25°C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container to minimize exposure to moisture and oxygen.
-
Light: Protect from direct sunlight and strong artificial light.
-
Chemical Incompatibility: Avoid storage with or exposure to strong acids, strong bases, and oxidizing agents.
By understanding the intrinsic stability of the molecule and employing robust analytical methods, researchers and manufacturers can ensure the quality and integrity of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate throughout its lifecycle.
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